Cas no 2059994-16-8 (4-hydrazinyl-decahydroquinoline)

4-Hydrazinyl-decahydroquinoline is a hydrazine-substituted decahydroquinoline derivative with potential applications in organic synthesis and pharmaceutical research. Its saturated bicyclic structure provides enhanced stability, while the hydrazinyl moiety offers reactivity for further functionalization, making it a versatile intermediate in the preparation of heterocyclic compounds. The compound's rigid framework and nucleophilic hydrazine group enable selective modifications, facilitating the development of complex molecular architectures. Its properties may be advantageous in medicinal chemistry for designing bioactive molecules, particularly in the synthesis of hydrazide-containing analogs. The product is typically handled under controlled conditions due to the reactivity of the hydrazine group, requiring appropriate safety measures during storage and use.
4-hydrazinyl-decahydroquinoline structure
2059994-16-8 structure
商品名:4-hydrazinyl-decahydroquinoline
CAS番号:2059994-16-8
MF:C9H19N3
メガワット:169.267261743546
MDL:MFCD30476655
CID:5183089
PubChem ID:137701807

4-hydrazinyl-decahydroquinoline 化学的及び物理的性質

名前と識別子

    • Quinoline, 4-hydrazinyldecahydro-
    • 4-hydrazinyl-decahydroquinoline
    • MDL: MFCD30476655
    • インチ: 1S/C9H19N3/c10-12-9-5-6-11-8-4-2-1-3-7(8)9/h7-9,11-12H,1-6,10H2
    • InChIKey: OORAZJBRHFDEBG-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(CCCC2)C(NN)CC1

4-hydrazinyl-decahydroquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-318628-0.5g
4-hydrazinyl-decahydroquinoline
2059994-16-8
0.5g
$699.0 2023-09-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01027351-5g
4-Hydrazinyl-decahydroquinoline
2059994-16-8 95%
5g
¥9352.0 2023-03-11
Enamine
EN300-318628-0.05g
4-hydrazinyl-decahydroquinoline
2059994-16-8
0.05g
$612.0 2023-09-05
Enamine
EN300-318628-5.0g
4-hydrazinyl-decahydroquinoline
2059994-16-8
5.0g
$2110.0 2023-02-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01027351-1g
4-Hydrazinyl-decahydroquinoline
2059994-16-8 95%
1g
¥3220.0 2023-03-11
Enamine
EN300-318628-1.0g
4-hydrazinyl-decahydroquinoline
2059994-16-8
1g
$0.0 2023-06-07
Enamine
EN300-318628-10.0g
4-hydrazinyl-decahydroquinoline
2059994-16-8
10.0g
$3131.0 2023-02-24
Enamine
EN300-318628-5g
4-hydrazinyl-decahydroquinoline
2059994-16-8
5g
$2110.0 2023-09-05
Enamine
EN300-318628-10g
4-hydrazinyl-decahydroquinoline
2059994-16-8
10g
$3131.0 2023-09-05
Enamine
EN300-318628-0.25g
4-hydrazinyl-decahydroquinoline
2059994-16-8
0.25g
$670.0 2023-09-05

4-hydrazinyl-decahydroquinoline 関連文献

4-hydrazinyl-decahydroquinolineに関する追加情報

Comprehensive Guide to 4-Hydrazinyl-Decahydroquinoline (CAS No. 2059994-16-8): Properties, Applications, and Innovations

4-Hydrazinyl-decahydroquinoline (CAS No. 2059994-16-8) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural properties. This saturated heterocyclic amine, featuring a hydrazine functional group, serves as a versatile intermediate in synthetic chemistry. Its decahydroquinoline backbone provides exceptional stability, making it valuable for designing novel bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting neurological and metabolic disorders.

The compound's hydrazinyl group enables diverse reactivity patterns, facilitating applications in chemo-selective ligation and bioconjugation techniques. Recent studies highlight its role in developing proteolysis-targeting chimeras (PROTACs), a cutting-edge therapeutic modality. As the demand for small-molecule modulators grows, 4-hydrazinyl-decahydroquinoline emerges as a strategic building block for structure-activity relationship (SAR) optimization. Its hydrogen-bonding capacity and three-dimensional complexity align with modern fragment-based drug design principles.

From a synthetic perspective, the compound's stereochemical richness presents both challenges and opportunities. Advanced asymmetric catalysis methods are being employed to access enantiopure forms, crucial for chiral drug development. The decahydroquinoline scaffold demonstrates remarkable blood-brain barrier permeability, sparking interest in CNS-targeted therapies. Computational studies reveal favorable molecular docking characteristics with various G-protein-coupled receptors (GPCRs), positioning it as a valuable template for medicinal chemistry campaigns.

Environmental and green chemistry applications are also being investigated. The compound's potential as a biodegradable chelator for metal ions shows promise in catalytic systems and wastewater treatment. Its low ecotoxicity profile compared to traditional amine derivatives makes it attractive for sustainable industrial processes. Recent patent filings indicate growing commercial interest, particularly in high-value fine chemicals production.

Analytical characterization of 4-hydrazinyl-decahydroquinoline requires specialized techniques. LC-MS hyphenation and multidimensional NMR are essential for quality control, given the compound's structural isomers and conformational flexibility. The scientific community actively discusses optimal storage conditions and handling protocols to maintain stability, with recommendations for inert atmosphere preservation to prevent oxidative degradation.

Emerging applications in materials science include its use as a crosslinking agent for advanced polymers and self-healing materials. The compound's ability to form dynamic covalent bonds enables innovative approaches to smart material design. In agrochemical research, derivatives show activity as plant growth regulators, opening new avenues for crop protection strategies.

For researchers sourcing 2059994-16-8, critical considerations include supplier reliability, batch-to-batch consistency, and analytical documentation. The compound's regulatory status varies by jurisdiction, requiring thorough compliance verification for international collaborations. Current market trends indicate rising demand from contract research organizations and academic laboratories engaged in hit-to-lead optimization programs.

Future directions for 4-hydrazinyl-decahydroquinoline research include exploration of its photophysical properties for fluorescence labeling applications and development of continuous flow synthesis methods to improve process efficiency. The compound's privileged structure characteristics continue to inspire innovation across multiple scientific disciplines, solidifying its position as a high-potential chemical entity in modern research and development.

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